Hexanitroethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

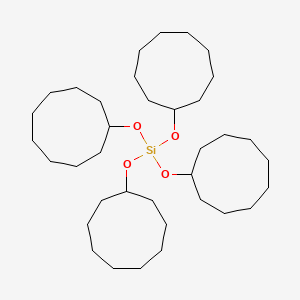

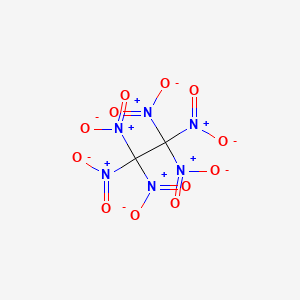

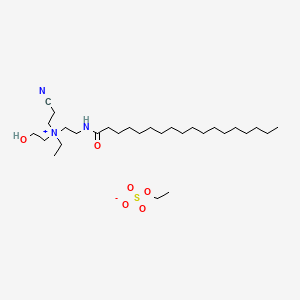

Hexanitroethane is an organic compound with the chemical formula C₂N₆O₁₂ . It is a solid substance with a melting point of 135°C. This compound is known for its use in pyrotechnic compositions as a nitrogen-rich oxidizer, particularly in decoy flare compositions and some propellants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first synthesis of hexanitroethane was described by Wilhelm Will in 1914. It involves the reaction between the potassium salt of tetranitroethane and nitric acid: [ \text{C₂(NO₂)₄K₂ + 4 HNO₃ → C₂(NO₂)₆ + 2 KNO₃ + 2 H₂O} ]

Industrial Production Methods: A more practical method for industrial production starts with furfural, which undergoes oxidative ring-opening by bromine to form mucobromic acid. This acid is then reacted with potassium nitrite at just below room temperature to form the dipotassium salt of 2,3,3-trinitropropanal. The final product, this compound, is obtained by nitration with nitric acid and sulfuric acid at -60°C .

Chemical Reactions Analysis

Types of Reactions: Hexanitroethane undergoes various types of reactions, including decomposition and nitration.

Common Reagents and Conditions:

-

Decomposition: The thermal decomposition of this compound starts at 60°C and can occur explosively above 140°C. The decomposition is first-order and faster in solution than in the solid phase. The reaction can be formulated as: [ \text{C₂(NO₂)₆ → 3 NO₂ + NO + N₂O + 2 CO₂} ]

-

Nitration: In solution, tetranitroethylene is first formed and can be trapped and detected as a Diels–Alder adduct with reagents like anthracene or cyclopentadiene .

Major Products: The major products formed from the decomposition of this compound include nitrogen dioxide, nitric oxide, nitrous oxide, and carbon dioxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexanitroethane primarily involves its decomposition and oxidation properties. Upon decomposition, it releases gases such as nitrogen dioxide and nitric oxide, which can act as oxidizing agents. The molecular targets and pathways involved in its action are related to its ability to release these gases under specific conditions .

Comparison with Similar Compounds

- Nitroethane

- Tetranitromethane

- Trinitromethane

- Hexanitrobenzene

- Octanitrocubane

Comparison: Hexanitroethane is unique due to its high nitrogen content and its ability to act as a potent oxidizer. Compared to compounds like tetranitromethane and trinitromethane, this compound has a higher nitrogen content, making it more effective in applications requiring strong oxidizing properties. Its stability and explosive potential also make it distinct from other similar compounds .

Properties

CAS No. |

918-37-6 |

|---|---|

Molecular Formula |

C2N6O12 |

Molecular Weight |

300.06 g/mol |

IUPAC Name |

1,1,1,2,2,2-hexanitroethane |

InChI |

InChI=1S/C2N6O12/c9-3(10)1(4(11)12,5(13)14)2(6(15)16,7(17)18)8(19)20 |

InChI Key |

CCAKQXWHJIKAST-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)

![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)